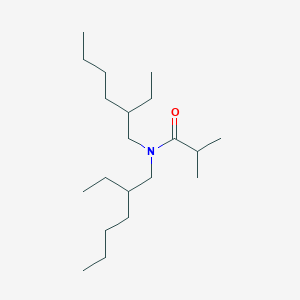

N,N-bis(2-ethylhexyl)-2-methylpropanamide

Descripción general

Descripción

N,N-bis(2-ethylhexyl)-2-methylpropanamide is an organic compound known for its unique chemical properties and applications. It is a derivative of acetamide, characterized by the presence of two ethylhexyl groups and a methyl group attached to the nitrogen atom. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide typically involves the reaction of 2-ethylhexylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, making the process more efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

N,N-bis(2-ethylhexyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary product is the corresponding amine.

Substitution: The products depend on the nucleophile used, such as azides or hydrides.

Aplicaciones Científicas De Investigación

N,N-bis(2-ethylhexyl)-2-methylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mecanismo De Acción

The mechanism of action of N,N-bis(2-ethylhexyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-bis(2-ethylhexyl)acetamide

- N,N-bis(2-ethylhexyl)formamide

- N,N-bis(2-ethylhexyl)butyramide

Uniqueness

N,N-bis(2-ethylhexyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propanamide backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Actividad Biológica

N,N-bis(2-ethylhexyl)-2-methylpropanamide is a synthetic compound notable for its applications in various fields, including biochemistry and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₈N₂O

- Functional Group : Amide

- Alkyl Chains : Two long 2-ethylhexyl chains, contributing to its hydrophobic properties.

This compound is primarily recognized for its role as a ligand in metal ion extraction processes, where it forms stable complexes with various metals, including lithium.

This compound interacts with biological targets through non-covalent interactions such as hydrogen bonding. These interactions can influence enzyme activity and protein-ligand binding dynamics, making it a valuable tool in biochemical research.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Enzyme Interaction : It has been utilized to study enzyme-substrate interactions and protein-ligand binding, which are crucial for understanding metabolic pathways.

- Toxicological Studies : Research indicates potential hepatotoxicity and reproductive toxicity associated with similar compounds. For example, repeated exposure studies have shown liver hypertrophy and testicular atrophy in animal models .

- Carcinogenic Potential : Some studies suggest a potential carcinogenic effect, with findings indicating dose-dependent increases in liver tumors in rodent models exposed to related compounds . The lowest observed adverse effect levels (LOAEL) for tumor induction were established at 146.6 mg/kg for rats.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted on related compounds that share structural similarities with this compound. The study highlighted the following key findings:

| Parameter | Findings |

|---|---|

| Liver Effects | Increased liver weights and hypertrophy noted |

| Kidney Effects | Chronic nephropathy observed in repeated dose studies |

| Reproductive Effects | Testicular atrophy and spermatogenesis issues reported |

| NOAEL (Males/Females) | 28.9 mg/kg bw/day / 36.1 mg/kg bw/day |

These findings emphasize the importance of further investigations into the safety profile of this compound in human health contexts .

Case Study 2: Environmental Impact

In environmental studies, this compound was evaluated for its effects on aquatic organisms. Results indicated significant bioaccumulation potential, raising concerns about its environmental persistence and toxicity to aquatic life.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar amides is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-methylpropanamide | Lacks ethyl groups | Lower affinity for metal complexes |

| N-ethyl-N-methylpropanamide | Contains both ethyl and methyl groups | Moderate biological activity |

| N,N-bis(2-ethylhexyl)acetamide | Different alkyl chain length | Reduced biological interaction |

This compound's unique structure imparts distinct chemical properties that enhance its efficacy as a ligand in biochemical applications.

Propiedades

IUPAC Name |

N,N-bis(2-ethylhexyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFWJHDNHXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336370 | |

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112724-95-5 | |

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-ethylhexyl)-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.